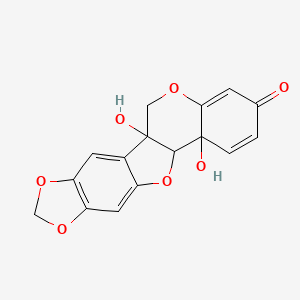

Pterocarpadiol A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H12O7 |

|---|---|

Molecular Weight |

316.26 g/mol |

IUPAC Name |

1,13-dihydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,14,17-pentaen-16-one |

InChI |

InChI=1S/C16H12O7/c17-8-1-2-15(18)13(3-8)20-6-16(19)9-4-11-12(22-7-21-11)5-10(9)23-14(15)16/h1-5,14,18-19H,6-7H2 |

InChI Key |

GLFFSZJIPRAXLU-UHFFFAOYSA-N |

Canonical SMILES |

C1C2(C(C3(C=CC(=O)C=C3O1)O)OC4=CC5=C(C=C42)OCO5)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Pterocarpadiol A from Derris robusta: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and isolation of Pterocarpadiol A, a rare 6a,11b-dihydroxypterocarpan, from the plant Derris robusta. This document is intended for researchers, scientists, and drug development professionals interested in the phytochemical analysis of natural products and the potential therapeutic applications of novel chemical entities.

Introduction

This compound is a member of the pterocarpan (B192222) class of isoflavonoids, which are known for their diverse biological activities. It was first discovered as part of a phytochemical investigation into the constituents of Derris robusta, a plant species belonging to the Leguminosae family.[1] This guide details the pioneering work that led to the identification of this compound, presenting the experimental protocols for its isolation and the spectroscopic data used for its structural elucidation.

Discovery of this compound

This compound was one of four novel 6a,11b-dihydroxypterocarpans isolated from the ethanol (B145695) extract of the twigs and leaves of Derris robusta.[1][2] The discovery was the result of a systematic phytochemical investigation aimed at identifying new bioactive compounds from natural sources.[1] The presence of this rare subclass of pterocarpans may serve as a chemotaxonomic marker for the Derris genus.

Experimental Protocols

The following sections provide a detailed methodology for the extraction and isolation of this compound from Derris robusta, based on the original discovery.

Plant Material

Air-dried and powdered twigs and leaves of Derris robusta (12.0 kg) were used as the starting material for the extraction process.[1]

Extraction

The powdered plant material was extracted with 95% ethanol at room temperature. The solvent was then removed under reduced pressure to yield a crude extract of approximately 870 g.

Fractionation and Isolation

The crude extract was subjected to silica (B1680970) gel column chromatography, eluting with a gradient of petroleum ether/acetone followed by methanol. This initial fractionation yielded nine primary fractions (A-I). Further chromatographic separation of these fractions, although the specific details of the gradient elution are not provided in the primary literature, led to the isolation of this compound as a white amorphous powder.

Data Presentation

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis. The key quantitative data are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White amorphous powder |

| Optical Rotation | [α]D23 -484.0 (c 0.5, MeOH) |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data |

| UV (MeOH) λmax (nm) | 235, 306 |

| HRESIMS (positive ion mode) | m/z 339.0462 [M+Na]+ (calcd. for C16H12O7Na, 339.0475) |

Table 3: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | δH (ppm), mult. (J in Hz) |

| 1 | 6.80 (d, 10.0) |

| 4 | 5.21 (s) |

| 6 | 4.47 (d, 10.0, Ha), 4.29 (d, 10.0, Hb) |

| 7 | 6.89 (s) |

| 10 | 6.47 (s) |

| 11a | 4.42 (s) |

| -OCH₂O- | 5.94 (s), 5.92 (s) |

Table 4: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | δC (ppm) |

| 1 | 129.5 |

| 2 | 111.4 |

| 3 | 159.2 |

| 4 | 95.9 |

| 4a | 157.1 |

| 6 | 68.9 |

| 6a | 81.1 |

| 6b | 115.1 |

| 7 | 108.9 |

| 8 | 146.1 |

| 9 | 143.2 |

| 10 | 102.8 |

| 10a | 152.9 |

| 11a | 50.1 |

| 11b | 87.9 |

| -OCH₂O- | 102.3 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

Potential Signaling Pathway

While specific biological activity data for this compound is not yet available, other pterocarpans and compounds from Derris species have shown inhibitory activity against α-glucosidase, a key enzyme in carbohydrate metabolism. Inhibition of this enzyme can help manage hyperglycemia. The following diagram illustrates this potential mechanism of action.

Conclusion

The discovery and characterization of this compound from Derris robusta have added a new member to the rare class of 6a,11b-dihydroxypterocarpans. The detailed experimental and spectroscopic data presented in this guide provide a solid foundation for further research into this novel compound. While its biological activities are yet to be fully explored, the known pharmacological properties of related pterocarpans suggest that this compound may hold therapeutic potential, warranting future investigation into its bioactivity and mechanism of action.

References

Unveiling Pterocarpadiol A: A Technical Guide to the Natural Sources and Isolation of a Rare 6a,11b-Dihydroxypterocarpan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and potential biological significance of Pterocarpadiol A, a rare member of the 6a,11b-dihydroxypterocarpan class of isoflavonoids. Due to a scarcity of research on this compound itself, this document also explores the broader pharmacological context of pterocarpans to offer a speculative framework for its potential therapeutic applications. All quantitative data is presented in structured tables, and detailed experimental protocols are provided.

Natural Sources of this compound and Related Compounds

This compound, along with its structural relatives Pterocarpadiols B-D, has been identified and isolated from the twigs and leaves of Derris robusta, a plant belonging to the Leguminosae (Fabaceae) family.[1][2] This genus is widely distributed in tropical and subtropical regions and has a history of use in folk medicine for treating conditions like arthritis and eczema.[1][2] Phytochemical investigations of Derris robusta have revealed a rich diversity of secondary metabolites, including flavonoids, isoflavonoids, rotenoids, and a variety of other pterocarpans.[1]

The presence of these rare 6a,11b-dihydroxypterocarpans may serve as a chemotaxonomic marker for the Derris genus.

Table 1: Natural Source of this compound

| Parameter | Details |

| Genus | Derris |

| Species | robusta |

| Family | Leguminosae (Fabaceae) |

| Plant Part(s) | Twigs and Leaves |

| Isolated Compounds | Pterocarpadiols A–D, and other known pterocarpans |

Experimental Protocols: Isolation of this compound

The following is a detailed methodology for the extraction and isolation of this compound from the twigs and leaves of Derris robusta.

Plant Material and Extraction

The initial step involves the collection, preparation, and extraction of the plant material to obtain a crude extract enriched with the desired compounds.

Table 2: Extraction Parameters

| Parameter | Value/Description |

| Plant Material | Air-dried and powdered twigs and leaves of D. robusta |

| Initial Mass of Plant Material | 12.0 kg |

| Extraction Solvent | 95% Ethanol (EtOH) |

| Extraction Method | Maceration at room temperature |

| Solvent Removal | Under reduced pressure |

| Crude Extract Yield | ~870 g |

Chromatographic Fractionation and Purification

The crude extract is subjected to a series of chromatographic separations to isolate the individual pterocarpans.

Methodology:

-

Initial Column Chromatography: The crude extract (870 g) is fractionated by silica (B1680970) gel column chromatography.

-

Elution Gradient: The column is eluted with a petroleum ether/acetone gradient, followed by methanol, to yield nine primary fractions (A–I).

-

Further Purification: this compound and other pterocarpans are isolated from these fractions through repeated column chromatography and other purification techniques such as preparative thin-layer chromatography or high-performance liquid chromatography (HPLC). The specific fraction containing this compound would be identified through analytical methods like TLC and HPLC, and then subjected to further purification steps until the desired purity is achieved.

Potential Pharmacological Significance: A Speculative Framework

Direct research into the biological activities and signaling pathways of this compound is currently limited. However, the broader class of pterocarpans is known to exhibit a wide array of pharmacological properties, providing a basis for speculating on the potential therapeutic applications of this compound.

Methanol extracts of Derris robusta leaves have demonstrated significant cytotoxic, antioxidant, thrombolytic, and antimicrobial activities. Furthermore, compounds isolated from Derris robusta have shown α-glucosidase inhibitory activity.

Pterocarpans, in general, have been reported to possess:

-

Anticancer Activity: Some pterocarpans induce cell death in tumor cells by causing persistent mitotic arrest during prometaphase. They have shown efficacy against various cancer cell lines, including breast, leukemia, and colon cancer. The anticancer effects of some pterocarpans, like medicarpin, are thought to involve the inhibition of signaling pathways such as PI3K/AKT and MAPK, and targeting key proteins like mTOR.

-

Antimicrobial and Antifungal Activity: As phytoalexins, pterocarpans are produced by plants in response to pathogens and exhibit significant antimicrobial and antifungal properties.

-

Anti-inflammatory and Antioxidant Effects: Many pterocarpans display anti-inflammatory and antioxidant activities.

Given this context, this compound represents a promising candidate for future investigation into its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

Visualizing the Experimental Workflow and Potential Biological Interactions

The following diagrams illustrate the experimental workflow for the isolation of this compound and a speculative representation of the potential multitargeted biological activity of pterocarpans.

References

Pterocarpadiol A & C: An In-depth Technical Guide to Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterocarpadiol A and C are rare 6a,11b-dihydroxypterocarpans, a subclass of isoflavonoids, isolated from the twigs and leaves of Derris robusta. These compounds are of interest to the scientific community due to their unique structural features and potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and spectroscopic properties of this compound and C. Detailed experimental protocols for their isolation and structure elucidation are presented, along with a representative synthetic approach to the pterocarpan (B192222) core. All quantitative data are summarized in structured tables for ease of reference, and key experimental workflows are visualized using Graphviz diagrams.

Chemical Structure and Properties

This compound and C belong to the pterocarpan class of isoflavonoids, which are characterized by a tetracyclic ring system. The molecular formula of Pterocarpadiol C has been determined as C₁₆H₁₄O₇ by high-resolution electrospray ionization mass spectrometry (HRESIMS).[1] The molecular weight of Pterocarpadiol C is 318.28 g/mol , and its CAS number is 2055882-22-7.[2][3]

The core structure of these compounds is the pterocarpan skeleton, with key functional groups that define their chemical identity. The defining features of Pterocarpadiol C include:

-

A-ring: Contains a double bond between C-1 and C-2, and another at C-4.[1]

-

B/C-ring junction: Exhibits a cis-fusion, a common feature in many naturally occurring pterocarpans.[1]

-

D-ring: Substituted with a methylenedioxy group.

-

Hydroxylation: Possesses hydroxyl groups at the 6a and 11b positions, a relatively uncommon substitution pattern in this class of compounds.

This compound shares a similar structural framework with Pterocarpadiol C.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound and C is presented in Table 1.

| Parameter | This compound | Pterocarpadiol C | Reference |

| Molecular Formula | C₁₆H₁₂O₇ | C₁₆H₁₄O₇ | |

| Molecular Weight | 316.27 g/mol | 318.28 g/mol | |

| CAS Number | 2055882-21-6 | 2055882-22-7 | |

| Appearance | White amorphous powder | White amorphous powder | |

| HRESIMS (m/z) | 339.0462 [M+Na]⁺ | 341.0620 [M+Na]⁺ | |

| Optical Rotation | [α]²³_D_ -484.0 (c 0.5, MeOH) | [α]²³_D_ -507.0 (c 0.2, MeOH) | |

| UV (MeOH) λ_max_ | 235, 306 nm | 260, 308 nm |

Table 1: Physicochemical and Spectroscopic Properties of this compound and C.

NMR Spectroscopic Data

The complete chemical structure of Pterocarpadiol C was elucidated through extensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H and ¹³C NMR data were recorded in DMSO-d₆ and are summarized in Table 2.

| Position | δ_C_ (ppm) | δ_H_ (ppm), J (Hz) |

| 1 | 31.0 | 1.93 (ddd, 14.1, 4.9, 2.8, Hα), 2.43 (td, 14.1, 4.5, Hβ) |

| 2 | 28.5 | 2.16 (ddd, 16.0, 4.5, 2.8, Hβ), 2.65 (ddd, 16.0, 14.1, 4.9, Hα) |

| 3 | 170.8 | |

| 4 | 107.5 | 5.22 (s) |

| 4a | 104.9 | |

| 6 | 68.9 | 4.28 (d, 10.0, Hβ), 4.49 (d, 10.0, Hα) |

| 6a | 78.1 | |

| 6b | 114.7 | |

| 7 | 158.5 | 6.93 (s) |

| 8 | 140.6 | |

| 9 | 146.9 | |

| 10 | 98.4 | 6.49 (s) |

| 10a | 155.8 | |

| 11a | 89.9 | 4.44 (s) |

| 11b | 91.9 | |

| 8,9-OCH₂O- | 101.4 | 5.94 (s), 5.96 (s) |

| 6a-OH | 6.77 (s) | |

| 11b-OH | 6.27 (s) |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Pterocarpadiol C (in DMSO-d₆).

Stereochemistry

The relative stereochemistry of Pterocarpadiol C was determined to be the same as its co-isolated analog, this compound. This was established through Rotating Frame Overhauser Effect Spectroscopy (ROESY) experiments. The key ROESY correlations were observed between the protons of the 6a-OH and 11b-OH groups and the H-11a proton. These correlations indicate a cis relationship between these groups, which confirms the cis-fusion of the B and C rings. The spatial proximity implied by the ROESY signals is only possible if these three groups are on the same face of the molecule.

Caption: Key ROESY correlations in Pterocarpadiol C establishing the cis-stereochemistry.

Experimental Protocols

Isolation of Pterocarpadiol C from Derris robusta

The following protocol is based on the published phytochemical investigation of Derris robusta.

3.1.1. Plant Material and Extraction

-

Plant Material: Air-dried and powdered twigs and leaves of D. robusta (12.0 kg).

-

Extraction Solvent: 95% Ethanol (EtOH).

-

Extraction Method: Maceration at room temperature.

-

Solvent Removal: The solvent is removed under reduced pressure to yield the crude extract (approximately 870 g).

3.1.2. Chromatographic Fractionation

-

Initial Column Chromatography:

-

Stationary Phase: Silica (B1680970) gel.

-

Mobile Phase: A gradient of petroleum ether and acetone.

-

-

Further Purification:

-

The fractions containing Pterocarpadiol C are subjected to repeated column chromatography on silica gel with a chloroform-methanol gradient.

-

Final purification is achieved using Sephadex LH-20 column chromatography and preparative thin-layer chromatography (prep-TLC) to yield pure Pterocarpadiol C.

-

Caption: Workflow for the isolation of Pterocarpadiol C.

Structure Elucidation

The structure of Pterocarpadiol C was determined using a combination of spectroscopic techniques:

-

UV Spectroscopy: To identify the presence of a chromophoric system.

-

Mass Spectrometry (HRESIMS): To determine the molecular formula.

-

1D NMR Spectroscopy (¹H and ¹³C): To identify the types and number of protons and carbons in the molecule.

-

2D NMR Spectroscopy (COSY, HSQC, HMBC, ROESY): To establish the connectivity between protons and carbons and to determine the relative stereochemistry.

The spectra were recorded on a Bruker spectrometer, and chemical shifts were referenced to the solvent signals of DMSO-d₆. HRESIMS was performed on a Shimadzu LC-IT-TOF mass spectrometer.

Synthesis of the Pterocarpan Core: A Representative Approach

While a specific total synthesis for Pterocarpadiol C is not prominently available in the scientific literature, a representative, step-by-step synthesis of a plausible pterocarpan structure is presented below, based on established methodologies.

Retrosynthetic Analysis

The retrosynthetic analysis for a pterocarpan begins by disconnecting the tetracyclic core to reveal a key isoflavanone (B1217009) intermediate. This isoflavanone can be synthesized from simpler, commercially available starting materials.

Caption: Retrosynthetic analysis of a pterocarpan core.

Synthetic Protocol

Step 1: Synthesis of the Chalcone Intermediate

The synthesis starts with an aldol (B89426) condensation between a substituted acetophenone and a substituted benzaldehyde to form the chalcone backbone.

-

Reaction: To a solution of 2'-hydroxy-4'-methoxyacetophenone (1.0 eq) and 2-hydroxy-4-methoxybenzaldehyde (B30951) (1.0 eq) in ethanol, add a 50% aqueous solution of potassium hydroxide (B78521) (3.0 eq). Stir the reaction mixture at room temperature for 12 hours. Acidify the mixture with dilute HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum to yield the chalcone.

Step 2: Intramolecular Cyclization to the Isoflavanone

The chalcone undergoes an intramolecular cyclization to form the isoflavanone ring system.

-

Reaction: Dissolve the chalcone (1.0 eq) in methanol. Add sodium acetate (2.0 eq) and stir the mixture at reflux for 24 hours. Cool the reaction to room temperature and remove the solvent under reduced pressure. Purify the residue by column chromatography (silica gel, hexane:ethyl acetate) to afford the isoflavanone.

Step 3: Asymmetric Transfer Hydrogenation to the Isoflavanol

This key step establishes the stereochemistry of the pterocarpan core using an asymmetric transfer hydrogenation.

-

Reaction: In an inert atmosphere glovebox, add the isoflavanone (1.0 eq) and a ruthenium catalyst (e.g., (S,S)-Ts-DENEB) to a solution of formic acid and triethylamine. Stir the mixture at the appropriate temperature until the reaction is complete. Purify the product by column chromatography.

Step 4: Acid-Catalyzed Cyclization to the Pterocarpan Core

The final cyclization step to form the tetracyclic pterocarpan skeleton is achieved through an acid-catalyzed intramolecular reaction.

-

Reaction: Dissolve the isoflavanol (1.0 eq) in dichloromethane. Add trifluoroacetic acid (2.0 eq) dropwise at 0 °C. Stir the reaction at room temperature for 2 hours. Neutralize the reaction with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane, dry the organic layer, and concentrate. Purify by column chromatography to obtain the pterocarpan.

Putative Biosynthetic Pathway

The biosynthesis of pterocarpans in plants is a complex process that begins with the general phenylpropanoid pathway. While the complete pathway for Pterocarpadiol C in Derris robusta has not been fully elucidated, a putative pathway can be proposed based on known isoflavonoid (B1168493) biosynthesis. The initial steps involve the formation of an isoflavone (B191592) intermediate, which then undergoes a series of reductions and cyclizations to form the pterocarpan skeleton. The final, and most unique, steps in the biosynthesis of Pterocarpadiol C would be the stereospecific hydroxylations at the 6a and 11b positions, likely catalyzed by specific cytochrome P450 monooxygenases or other oxidoreductases.

Caption: Putative biosynthetic pathway of Pterocarpadiol C.

Conclusion

This compound and C represent structurally interesting natural products with a rare hydroxylation pattern. This technical guide has provided a detailed overview of their chemical structure, stereochemistry, and spectroscopic properties. The provided experimental protocols for isolation and structure elucidation, along with a representative synthetic strategy, offer a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in this unique class of compounds. Further research into the total synthesis and biological activities of this compound and C is warranted to fully explore their potential applications.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Pterocarpadiol A in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterocarpadiol A, a rare 6a,11b-dihydroxypterocarpan isolated from the plant Derris robusta, belongs to a class of isoflavonoids with significant pharmacological potential. Understanding its biosynthesis is crucial for enabling metabolic engineering and synthetic biology approaches for its sustainable production. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon established principles of pterocarpan (B192222) biosynthesis in leguminous plants. While direct experimental validation for the entire pathway in Derris robusta is not yet available, this document synthesizes current knowledge to propose a scientifically grounded hypothetical pathway. It identifies the key enzymatic steps, presents available quantitative data from related pathways, and outlines detailed experimental protocols relevant to its investigation. This guide is intended to serve as a foundational resource for researchers aiming to elucidate this novel biosynthetic route, paving the way for the production of this compound and related bioactive compounds.

Introduction

Pterocarpans are a major class of isoflavonoid (B1168493) phytoalexins predominantly found in the Fabaceae (legume) family. These compounds are characterized by a tetracyclic ring system and exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, recently discovered in Derris robusta, is distinguished by its rare 6a,11b-dihydroxylation pattern. The presence of these hydroxyl groups is anticipated to significantly influence its bioactivity and pharmacokinetic profile, making it a molecule of high interest for drug discovery and development.

The elucidation of the this compound biosynthetic pathway is paramount for two primary reasons. Firstly, it will likely unveil novel enzymatic machinery, particularly the specific hydroxylases responsible for the 6a and 11b hydroxylations, potentially leading to the discovery of new enzyme classes with unique catalytic capabilities. Secondly, a thorough understanding of the pathway will enable the application of metabolic engineering and synthetic biology techniques for the sustainable and scalable production of this compound, overcoming the limitations of extraction from its natural source.

This technical guide presents a detailed, albeit putative, roadmap of the biosynthetic journey from the primary metabolite L-phenylalanine to this compound. It integrates established knowledge of isoflavonoid and pterocarpan biosynthesis with informed hypotheses regarding the unique enzymatic transformations that define this compound.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthesis of this compound can be divided into three main stages:

-

Formation of the Isoflavone (B191592) Core: This stage follows the well-established general phenylpropanoid and isoflavonoid pathways.

-

Formation of the Pterocarpan Skeleton: A series of reductions and a final cyclization reaction form the characteristic tetracyclic pterocarpan ring system.

-

Tailoring of the Pterocarpan Scaffold: The core pterocarpan molecule is further modified by specific hydroxylases to yield this compound.

A step-by-step description of the proposed pathway is provided below.

Formation of the Isoflavone Core

The initial steps of the pathway, leading to the formation of the isoflavone skeleton, are well-established in numerous plant species.

-

Step 1: Phenylalanine Ammonia-Lyase (PAL): Deamination of L-phenylalanine to cinnamic acid.

-

Step 2: Cinnamate-4-Hydroxylase (C4H): Hydroxylation of cinnamic acid to 4-coumaric acid.

-

Step 3: 4-Coumaroyl:CoA Ligase (4CL): Activation of 4-coumaric acid to its CoA-thioester, 4-coumaroyl-CoA.

-

Step 4: Chalcone Synthase (CHS): Condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

-

**Step 5: Chalcone

Pterocarpadiol A physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterocarpadiol A is a rare natural product belonging to the 6a,11b-dihydroxypterocarpan class of isoflavonoids. It was first isolated from the twigs and leaves of Derris robusta. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of the potential biological activities of the broader pterocarpan (B192222) class of compounds. Due to the limited specific experimental data for this compound, some information is presented in the context of its closely related analogs or the pterocarpan family as a whole.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. It is important to note that while spectroscopic data is well-documented, other physical constants such as melting and boiling points have not been extensively reported in the scientific literature.

Summary of Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂O₇ | [1] |

| Appearance | Amorphous powder | |

| Optical Rotation | [α]²⁰D -484.0 (c 0.05, MeOH) | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2] |

Note: Specific melting point and boiling point data for this compound are not currently available in the literature. The solubility profile is inferred from data available for related pterocarpans like Pterocarpadiol D[2].

Spectroscopic Data

The structural elucidation of this compound was primarily achieved through extensive spectroscopic analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a key technique for determining the elemental composition of a molecule.

| Parameter | Value |

| Ionization Mode | ESI (positive) |

| m/z [M+Na]⁺ | 339.0475 |

The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of the molecule. The following data were recorded in DMSO-d₆.

Table 1: ¹H NMR Spectroscopic Data for this compound (DMSO-d₆)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 6.79 | d | 10.0 |

| 2 | 6.02 | dd | 10.0, 1.3 |

| 4 | 5.32 | d | 1.3 |

| 6α | 4.79 | d | 10.1 |

| 6β | 4.28 | d | 10.1 |

| 10 | 6.44 | s | |

| 11a | 4.68 | s | |

| 8,9-OCH₂O- | 5.94, 5.96 | s (each) | |

| 6a-OH | 5.93 | s | |

| 11b-OH | 6.77 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (DMSO-d₆)

| Position | δ (ppm) | Type |

| 1 | 146.9 | CH |

| 2 | 123.9 | CH |

| 3 | 170.8 | C |

| 4 | 107.5 | CH |

| 4a | 104.9 | C |

| 6 | 68.9 | CH₂ |

| 6a | 78.1 | C |

| 6b | 114.7 | C |

| 7 | 158.5 | C |

| 8 | 140.6 | C |

| 9 | 146.9 | C |

| 10 | 98.4 | CH |

| 10a | 155.8 | C |

| 11a | 89.9 | CH |

| 11b | 91.9 | C |

| 8,9-OCH₂O- | 101.4 | CH₂ |

Experimental Protocols

The following protocols are based on the original literature describing the isolation and characterization of this compound.

Isolation and Purification of this compound

The isolation of this compound from its natural source, Derris robusta, involves a multi-step process of extraction and chromatography.

3.1.1. Plant Material and Extraction

-

The air-dried and powdered twigs and leaves of Derris robusta (12.0 kg) are extracted with 95% ethanol (B145695) (EtOH) at room temperature.

-

The solvent is then removed under reduced pressure to yield a crude extract (approximately 870 g).

3.1.2. Chromatographic Fractionation

-

The crude extract is subjected to column chromatography on a silica (B1680970) gel column.

-

The column is eluted with a gradient of petroleum ether/acetone, followed by methanol (B129727) (MeOH), to yield multiple fractions.

3.1.3. Purification

-

The fractions containing the compounds of interest are further purified by repeated column chromatography.

-

This includes chromatography on silica gel, Sephadex LH-20, and preparative thin-layer chromatography (prep. TLC) to yield pure this compound.

Structural Elucidation

The chemical structure of this compound was determined using a combination of modern spectroscopic techniques.

-

UV Spectroscopy: Used to identify the presence of a chromophoric system.

-

Mass Spectrometry (HRESIMS): Performed on a mass spectrometer equipped with an ESI interface to determine the molecular formula.

-

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and ROESY) NMR spectra are recorded on a Bruker spectrometer. Chemical shifts are referenced to the solvent signals. The connectivity and stereochemistry are determined from the analysis of these spectra.

Visualization of Experimental Workflow and Potential Signaling Pathways

Experimental Workflow

The general workflow for the isolation and structural elucidation of this compound is depicted in the following diagram.

References

The α-Glucosidase Inhibitory Potential of Pterocarpans: A Technical Overview of Medicarpin as a Representative Compound

A definitive guide for researchers, scientists, and drug development professionals on the biological activity of pterocarpans as α-glucosidase inhibitors, with a detailed focus on medicarpin (B1676140). This document provides a comprehensive summary of quantitative data, experimental protocols, and mechanistic insights.

Please note: Direct experimental data on the α-glucosidase inhibitory activity of Pterocarpadiol A is not available in the current scientific literature. Therefore, this guide utilizes medicarpin , a structurally related and well-studied pterocarpan, as a representative molecule to illustrate the potential of this class of compounds as α-glucosidase inhibitors.

Introduction

Postprandial hyperglycemia is a critical factor in the pathophysiology of type 2 diabetes mellitus. A key therapeutic strategy to manage this condition is the inhibition of α-glucosidase, an intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Natural products have emerged as a promising source of novel α-glucosidase inhibitors with potentially fewer side effects than existing synthetic drugs. Pterocarpans, a class of isoflavonoids, have demonstrated significant biological activities, including potent α-glucosidase inhibition. This technical guide provides an in-depth analysis of the α-glucosidase inhibitory activity of medicarpin, a representative pterocarpan, covering quantitative data, detailed experimental methodologies, and insights into its mechanism of action.

Quantitative Data on α-Glucosidase Inhibition

Medicarpin has been identified as a potent α-glucosidase inhibitor. While a precise IC50 value is not consistently reported across all studies, its activity has been described as being approximately twofold less active than the standard drug, acarbose[1]. The inhibitory potency of pterocarpans and the standard inhibitor can be summarized as follows:

| Compound/Standard | Target Enzyme | IC50 Value (µM) | Source Organism of Compound (if applicable) |

| Medicarpin | α-Glucosidase | Data not explicitly found; described as potent | Mucuna pruriens[1] |

| Acarbose (B1664774) (Standard) | α-Glucosidase | Varies (e.g., ~750 µM) | Actinoplanes sp. |

Experimental Protocols

This section details the methodologies for the isolation of medicarpin and the assessment of its α-glucosidase inhibitory activity.

Isolation of Medicarpin

Medicarpin can be isolated from various plant sources, such as Mucuna pruriens or Canavalia lineata[1][2]. A general protocol for its isolation is as follows:

-

Extraction: The dried and powdered plant material (e.g., roots) is subjected to extraction with a suitable solvent, typically methanol (B129727) or ethanol.

-

Fractionation: The crude extract is then concentrated under reduced pressure and partitioned between immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and butanol) to separate compounds based on their polarity.

-

Chromatographic Purification: The fraction containing medicarpin (often the ethyl acetate fraction) is subjected to multiple chromatographic steps for purification. This may include:

-

Column Chromatography: Using silica (B1680970) gel or reversed-phase C18 as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate or methanol-water) as the mobile phase.

-

Medium-Pressure Liquid Chromatography (MPLC): For further separation of sub-fractions.

-

High-Performance Liquid Chromatography (HPLC): A final purification step using a suitable column (e.g., reversed-phase C18) and mobile phase to yield pure medicarpin.

-

-

Structure Elucidation: The structure of the isolated medicarpin is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS).

α-Glucosidase Inhibition Assay

The inhibitory activity of medicarpin against α-glucosidase is determined spectrophotometrically using p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Medicarpin (test compound)

-

Acarbose (positive control)

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

-

96-well microplate reader

Procedure:

-

Prepare a series of dilutions of medicarpin and acarbose in phosphate buffer.

-

In a 96-well plate, add a specific volume of the test compound or standard to the respective wells.

-

Add the α-glucosidase enzyme solution to each well and incubate the mixture at 37°C for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the pNPG substrate solution to all wells.

-

Incubate the plate at 37°C for a specific time (e.g., 20 minutes).

-

Stop the reaction by adding sodium carbonate solution.

-

Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Enzyme Kinetics Studies

To determine the mode of inhibition of medicarpin on α-glucosidase, kinetic studies are performed.

Procedure:

-

The α-glucosidase inhibition assay is performed with varying concentrations of the substrate (pNPG) in the absence and presence of different concentrations of medicarpin.

-

The initial reaction velocities (V) are recorded for each substrate and inhibitor concentration.

-

The data is then plotted on a Lineweaver-Burk plot (1/V versus 1/[S]), where [S] is the substrate concentration.

-

The type of inhibition (e.g., competitive, non-competitive, or uncompetitive) is determined by analyzing the changes in the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) in the presence of the inhibitor.

Mechanistic Insights and Visualization

Molecular Docking

-

Preparation of the Receptor and Ligand: Obtaining the 3D structure of α-glucosidase (or a homology model) and preparing the 3D structure of medicarpin.

-

Docking Simulation: Using software like AutoDock or MOE-Dock to predict the binding pose of medicarpin within the active site of the enzyme.

-

Analysis of Interactions: Analyzing the docked conformation to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between medicarpin and the amino acid residues of the enzyme's active site.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the α-glucosidase inhibition assay and a hypothetical signaling pathway for the management of postprandial hyperglycemia.

Conclusion

While direct data for this compound as an α-glucosidase inhibitor remains elusive, the available evidence for the related pterocarpan, medicarpin, strongly suggests that this class of compounds holds significant potential for the development of novel therapeutics for type 2 diabetes. The potent α-glucosidase inhibitory activity of medicarpin warrants further investigation, including detailed kinetic and in vivo studies, to fully elucidate its therapeutic efficacy. The experimental protocols and mechanistic frameworks provided in this guide offer a solid foundation for researchers to explore the antidiabetic properties of pterocarpans.

References

- 1. α-Glucosidase inhibitory activities of isoflavanones, isoflavones, and pterocarpans from Mucuna pruriens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medicarpin and Homopterocarpin Isolated from Canavalia lineata as Potent and Competitive Reversible Inhibitors of Human Monoamine Oxidase-B - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of Pterocarpadiol A in Diabetes Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Diabetes mellitus, a chronic metabolic disorder characterized by hyperglycemia, poses a significant global health challenge. The quest for novel therapeutic agents has led to the exploration of natural compounds with anti-diabetic properties. Pterocarpadiol A, a pterocarpan (B192222) isoflavonoid (B1168493), belongs to a class of phytochemicals that have demonstrated considerable potential in modulating glucose metabolism and insulin (B600854) signaling. Although direct studies on this compound are limited, this technical guide consolidates evidence from research on closely related pterocarpans and isoflavonoids to outline its potential therapeutic applications in diabetes research. This document provides an in-depth overview of putative mechanisms of action, quantitative data from relevant studies, detailed experimental protocols for investigation, and visualizations of key signaling pathways.

Putative Mechanisms of Action

Based on studies of related pterocarpans and isoflavonoids, this compound may exert anti-diabetic effects through multiple mechanisms:

-

Enhancement of Insulin Sensitivity: Pterocarpans have been shown to upregulate the expression of key proteins in the insulin signaling pathway, such as Insulin Receptor Substrate 1 (IRS1), IRS2, and Glucose Transporter 4 (GLUT4).[1][2][3] This leads to improved glucose uptake in peripheral tissues like muscle and adipose tissue.[2][4][5]

-

Modulation of Hepatic Glucose Metabolism: Isoflavonoids can decrease the activity of gluconeogenic enzymes in the liver, namely glucose-6-phosphatase and phosphoenolpyruvate (B93156) carboxykinase, thereby reducing hepatic glucose output.[6]

-

Preservation of Pancreatic β-Cell Function: Studies on isoflavonoids like genistein (B1671435) suggest a protective effect on pancreatic β-cells, promoting their proliferation and insulin secretion while protecting against apoptosis.[6][7] Pterocarpan-enriched extracts have been observed to increase the size of pancreatic islets.[2][8]

-

Inhibition of Carbohydrate Digestion: Some pterocarpans exhibit potent α-glucosidase inhibitory activity, which would slow down the absorption of carbohydrates from the gut, leading to a reduction in postprandial hyperglycemia.[1][3][8]

-

Activation of PPARs: Isoflavonoids are known to activate Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[9][10] PPARγ activation is a key mechanism for improving insulin sensitivity.[9][10]

Quantitative Data from a Study on Pterocarpan-Enriched Soy Leaf Extract

The following tables summarize quantitative data from a study investigating the effects of a pterocarpan-enriched soy leaf extract (EASL) in a high-fat diet (HFD)-induced mouse model of type 2 diabetes.[1][2][3][8]

Table 1: Effects on Body Weight and Adipose Tissue

| Group | Initial Body Weight (g) | Final Body Weight (g) | Weight Gain (g/12 weeks) |

| Normal Diet (ND) | 20.3 ± 0.6 | 26.8 ± 0.5 | 6.5 ± 0.2 |

| High-Fat Diet (HFD) | 19.5 ± 0.2 | 40.2 ± 0.7 | 20.7 ± 0.8 |

| HFD + EASL (0.56% w/w) | 20.1 ± 0.3 | 36.4 ± 0.5 | 16.3 ± 0.6 |

| HFD + Pinitol (0.15% w/w) | 19.6 ± 0.3 | 36.7 ± 0.4 | 17.0 ± 0.2 |

Table 2: Effects on Plasma Glucose and Insulin

| Group | Plasma Glucose (mg/dL) | Plasma Insulin (ng/mL) | HbA1c (%) |

| Normal Diet (ND) | 135.7 ± 5.2 | 0.4 ± 0.1 | 4.1 ± 0.1 |

| High-Fat Diet (HFD) | 288.6 ± 19.5 | 2.1 ± 0.3 | 6.9 ± 0.3 |

| HFD + EASL (0.56% w/w) | 195.4 ± 15.1 | 1.1 ± 0.2 | 5.5 ± 0.2 |

| HFD + Pinitol (0.15% w/w) | 210.8 ± 12.6 | 1.3 ± 0.2 | 5.8 ± 0.2 |

Table 3: Effects on Pancreatic Islet Size

| Group | Mean Pancreatic Islet Size (mm²) |

| Normal Diet (ND) | 0.018 ± 0.002 |

| High-Fat Diet (HFD) | 0.035 ± 0.003 |

| HFD + EASL (0.56% w/w) | 0.048 ± 0.004 |

| HFD + Pinitol (0.15% w/w) | 0.045 ± 0.003 |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the potential anti-diabetic effects of this compound.

In Vitro Assays

This assay determines the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates.

-

Preparation of Solutions:

-

Prepare a 0.1 M phosphate (B84403) buffer (pH 6.8).

-

Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a concentration of 0.2 U/mL.

-

Dissolve the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the phosphate buffer to a concentration of 2 mM.

-

Dissolve this compound and a positive control (e.g., Acarbose) in DMSO to create stock solutions, then dilute to various concentrations with the phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of the this compound solution (or control/blank).

-

Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG solution.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Calculation:

-

The percentage of inhibition is calculated as: [1 - (Abs_sample / Abs_control)] * 100.

-

The IC50 value (concentration required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the compound concentration.

-

This assay measures the ability of a compound to stimulate glucose uptake in muscle cells.

-

Cell Culture and Differentiation:

-

Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Once the cells reach 80-90% confluency, induce differentiation by switching to DMEM with 2% horse serum.

-

Allow the cells to differentiate for 4-6 days to form myotubes.

-

-

Glucose Uptake Measurement:

-

Starve the differentiated myotubes in serum-free DMEM for 2-3 hours.

-

Wash the cells with Krebs-Ringer phosphate (KRP) buffer.

-

Treat the cells with various concentrations of this compound, a positive control (e.g., insulin), or a vehicle control in KRP buffer for 30 minutes at 37°C.

-

Add 2-deoxy-D-[³H]glucose (a radiolabeled glucose analog) and incubate for 10-15 minutes.

-

Stop the glucose uptake by washing the cells with ice-cold KRP buffer.

-

Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).

-

Measure the radioactivity of the cell lysates using a scintillation counter.

-

Normalize the glucose uptake to the total protein content of each sample.

-

In Vivo Model: Streptozotocin (STZ)-Induced Diabetic Mice

This model is used to evaluate the anti-hyperglycemic effects of a compound in a type 1 diabetes-like condition.

-

Induction of Diabetes:

-

Use male C57BL/6J mice (8-10 weeks old).

-

Induce diabetes by a single intraperitoneal injection of STZ (dissolved in 0.1 M citrate (B86180) buffer, pH 4.5) at a dose of 150 mg/kg body weight.[11]

-

Provide the mice with a 10% sucrose (B13894) solution for 24 hours post-injection to prevent hypoglycemia.

-

After 72 hours, measure fasting blood glucose levels. Mice with blood glucose levels above 250 mg/dL are considered diabetic.[11]

-

-

Experimental Groups and Treatment:

-

Divide the diabetic mice into groups (n=6-8 per group):

-

Diabetic control (vehicle)

-

This compound (different doses, e.g., 10, 25, 50 mg/kg)

-

Positive control (e.g., Glibenclamide, 5 mg/kg)

-

-

Administer the treatments orally once daily for a specified period (e.g., 4 weeks).

-

A non-diabetic control group should also be included.

-

-

Monitoring and Analysis:

-

Monitor body weight and fasting blood glucose levels weekly.

-

At the end of the treatment period, perform an oral glucose tolerance test (OGTT).

-

Collect blood samples for the analysis of plasma insulin, HbA1c, and lipid profiles.

-

Harvest tissues (pancreas, liver, skeletal muscle) for histological analysis and gene/protein expression studies (e.g., Western blotting for insulin signaling proteins, qPCR for gluconeogenic enzymes).

-

Visualization of Signaling Pathways and Workflows

Putative Insulin Signaling Pathway Modulated by this compound

Caption: Putative insulin signaling pathway enhanced by this compound.

Experimental Workflow for In Vivo Anti-Diabetic Study

Caption: Workflow for an in vivo anti-diabetic study.

Logical Relationship of this compound's Potential Anti-Diabetic Effects

Caption: Logical flow of this compound's potential anti-diabetic effects.

While direct experimental evidence for this compound in diabetes is yet to be established, the data from related pterocarpans and the broader isoflavonoid class provide a strong rationale for its investigation as a potential therapeutic agent. The multifaceted mechanisms, including enhanced insulin sensitivity, preservation of β-cell function, and modulation of glucose metabolism, suggest that this compound could be a promising candidate for further preclinical and clinical evaluation. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive starting point for researchers and drug development professionals to explore the therapeutic potential of this compound in the context of diabetes.

References

- 1. Pterocarpan-enriched soy leaf extract ameliorates insulin sensitivity and pancreatic β-cell proliferation in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Action of Phytochemicals on Insulin Signaling Pathways Accelerating Glucose Transporter (GLUT4) Protein Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anti-diabetic functions of soy isoflavone genistein: mechanisms underlying effects on pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pterocarpan-Enriched Soy Leaf Extract Ameliorates Insulin Sensitivity and Pancreatic β-Cell Proliferation in Type 2 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Medicinal Potential of Isoflavonoids: Polyphenols That May Cure Diabetes - ProQuest [proquest.com]

- 10. Medicinal Potential of Isoflavonoids: Polyphenols That May Cure Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

Preliminary In-vitro Studies of Pterocarpadiol A: A Review of Available Data

Despite a comprehensive search of publicly available scientific literature, no specific preliminary in-vitro studies for Pterocarpadiol A were identified. The current body of research does not provide quantitative data, detailed experimental protocols, or elucidated signaling pathways directly associated with this compound.

While the user's request centered on this compound, the available scientific data focuses on related compounds within the Pterocarpus genus and other structurally similar molecules. Information has been found for "Pterocarpadiol C" and various extracts from different Pterocarpus species, which have been investigated for their biological activities.[1][2][3] These studies explore the general antioxidant, anti-inflammatory, and cytotoxic properties of compounds from this plant family.[1][2]

The research on the Pterocarpus genus indicates the presence of various phytochemicals, including flavonoids, isoflavonoids, and terpenoids, which are known to possess a range of biological activities. However, these studies do not isolate and characterize the specific effects of this compound.

For instance, studies on extracts from Pterocarpus santalinus and Pterocarpus indicus have shown antioxidant and antimicrobial properties. Additionally, research on other pterocarpans has detailed their potential anti-inflammatory effects through the inhibition of nitric oxide (NO) production and the release of pro-inflammatory enzymes in cellular models. However, this information cannot be directly extrapolated to this compound without specific experimental validation.

References

An In-depth Technical Guide to Pterocarpadiol A and its Structural Analogs Pterocarpadiol B, C, and D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterocarpans are a class of isoflavonoids characterized by a tetracyclic ring system, known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide focuses on a rare subgroup of these compounds: Pterocarpadiol A, B, C, and D. These four novel 6a,11b-dihydroxypterocarpans were first isolated from the ethanol (B145695) extract of the twigs and leaves of Derris robusta.[1] Their unique structures, particularly the presence of hydroxyl groups at the 6a and 11b positions, make them compelling subjects for research and potential drug development. The presence of these rare pterocarpans may also serve as a chemotaxonomic marker for the Derris genus.[1]

While the chemical structures of this compound, B, C, and D have been elucidated, there is a notable absence of published studies on their specific biological activities.[2] Therefore, this guide will provide a comprehensive overview of their chemical properties based on available data, alongside a speculative framework for their potential pharmacological applications derived from the known activities of the broader pterocarpan (B192222) class. Detailed experimental protocols for isolation, structural analysis, and relevant bioactivity screening are also presented to facilitate future research into these promising natural products.

Chemical Structure and Properties

The structures of this compound, B, C, and D were determined through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1][3][4]

Data Presentation: Physicochemical Properties

| Compound | Molecular Formula |

| This compound | C₁₆H₁₂O₇ |

| Pterocarpadiol B | C₁₆H₁₄O₆ |

| Pterocarpadiol C | C₁₆H₁₄O₇ |

| Pterocarpadiol D | Not specified in search results |

Table 1: Molecular Formulas of this compound, B, and C.[1][5]

Data Presentation: ¹H NMR Spectroscopic Data for Pterocarpadiol C (DMSO-d₆)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1β | 2.43 | td | 14.1, 4.5 |

| 1α | 1.93 | ddd | 14.1, 4.9, 2.8 |

| 2α | 2.65 | ddd | 16.0, 14.1, 4.9 |

Table 2: Selected ¹H NMR data for Pterocarpadiol C.[3]

Data Presentation: ¹³C NMR Spectroscopic Data for Pterocarpadiol C (DMSO-d₆)

| Position | δ (ppm) |

| 1 | 32.7 |

| 2 | 32.8 |

Table 3: Selected ¹³C NMR data for Pterocarpadiol C.

Experimental Protocols

Isolation of this compound, B, C, and D from Derris robusta

The following protocol is based on the published method for the isolation of these compounds.[1][6]

1. Extraction:

-

Air-dried and powdered twigs and leaves of D. robusta (12.0 kg) are extracted with 95% ethanol at room temperature.[1][6]

-

The solvent is removed under reduced pressure to yield a crude extract (approximately 870 g).[6]

2. Fractionation:

-

The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate (B1210297), and n-butanol.[3]

-

The resulting fractions are concentrated for further purification.

3. Chromatography:

-

The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform-methanol.[3]

-

Further purification is achieved through repeated column chromatography on silica gel, Sephadex LH-20, and preparative thin-layer chromatography to yield the pure Pterocarpadiol compounds.[3]

Structure Elucidation

The structures of the isolated compounds are determined using a combination of spectroscopic techniques.[3][4]

-

Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula.[4]

-

NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC, ROESY) spectra are recorded to establish the connectivity and relative stereochemistry of the atoms.[3][4] The relative stereochemistry, particularly the cis-fusion of the B and C rings, is confirmed by Rotating Frame Overhauser Effect Spectroscopy (ROESY) experiments.[4]

Hypothetical Total Synthesis of Pterocarpadiol C

While a specific total synthesis for Pterocarpadiol C has not been reported, a plausible route can be proposed based on established methodologies for pterocarpan synthesis.[7]

Step 1: Synthesis of the Chalcone (B49325) Intermediate

-

An aldol (B89426) condensation between a substituted acetophenone (B1666503) and a substituted benzaldehyde (B42025) is performed to form the chalcone backbone.[7]

-

For example, 2'-hydroxy-4'-methoxyacetophenone and 2-hydroxy-4-methoxybenzaldehyde (B30951) are reacted in ethanol with a 50% aqueous solution of potassium hydroxide.[7]

Step 2: Intramolecular Cyclization to the Isoflavanone (B1217009)

-

The synthesized chalcone undergoes intramolecular cyclization to form the isoflavanone ring system.[7]

-

This can be achieved by dissolving the chalcone in methanol (B129727) with sodium acetate and refluxing the mixture.[7]

Step 3: Reduction to the Isoflavanol

-

The isoflavanone is reduced to the corresponding isoflavanol.

Step 4: Acid-Catalyzed Cyclization to the Pterocarpan Core

-

The final cyclization to form the tetracyclic pterocarpan skeleton is achieved through an acid-catalyzed intramolecular reaction.[7]

-

The isoflavanol is dissolved in dichloromethane, and trifluoroacetic acid is added dropwise at 0 °C.[7]

In Vitro Bioactivity Screening Protocols

Given the lack of specific data for Pterocarpadiols, the following are general protocols for assessing potential anticancer and anti-inflammatory activities, based on methods used for other pterocarpans.[2]

3.4.1. Anticancer Activity: MTT Assay for Cytotoxicity This assay assesses the cytotoxic effects of compounds on cancer cell lines.[2]

-

Cell Seeding: Seed cancer cells (e.g., lung or leukemia cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]

-

Compound Treatment: Treat the cells with various concentrations of the Pterocarpadiol analog and a vehicle control (e.g., DMSO). Incubate for 24 or 48 hours.[2]

-

MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours.

-

Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[5]

3.4.2. Anti-inflammatory Activity: Griess Assay for Nitric Oxide Production This protocol quantifies nitrite (B80452), a stable product of nitric oxide (NO), in cell culture supernatants as an indicator of inflammatory response.[2]

-

Cell Culture and Treatment: Plate macrophage cells (e.g., RAW 264.7) in a 96-well plate. Treat with an inflammatory stimulus like lipopolysaccharide (LPS) in the presence or absence of the test compound for 24 hours.[2]

-

Sample Collection: Collect 50 µL of the cell culture supernatant from each well.[2]

-

Griess Reagent Addition: Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each sample and incubate for 5-10 minutes at room temperature, protected from light. Then add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 5-10 minutes.[2]

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration from a standard curve and calculate the percentage of inhibition of NO production.

Signaling Pathways and Potential Mechanisms of Action

Direct experimental evidence for the signaling pathways modulated by this compound, B, C, and D is currently unavailable. However, based on the known activities of other pterocarpans, we can speculate on their potential mechanisms of action.

Putative Biosynthetic Pathway of Pterocarpadiol C

The biosynthesis of Pterocarpadiol C is proposed to follow the general isoflavonoid (B1168493) pathway, with unique enzymatic steps for the characteristic hydroxylations.[8]

References

- 1. Pterocarpadiols A–D, Rare 6a,11b-Dihydroxypterocarpans from Derris robusta - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Chemotaxonomic Significance of Pterocarpadiol A-D: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterocarpans, a major class of isoflavonoids, are recognized for their diverse biological activities and their utility in chemotaxonomic classification. This technical guide focuses on a rare subgroup, the 6a,11b-dihydroxypterocarpans, specifically Pterocarpadiol A, B, C, and D. These four compounds were first isolated from the twigs and leaves of Derris robusta. Their unique structures and restricted distribution suggest they may serve as valuable chemotaxonomic markers. This document provides a comprehensive overview of their chemical properties, detailed experimental protocols for their isolation and structural elucidation, and a discussion of their potential chemotaxonomic significance. Due to the current lack of specific biological data on this compound-D, this guide also explores the known biological activities of the broader pterocarpan (B192222) class, proposing a hypothetical signaling pathway to stimulate further research.

Introduction

The genus Derris (family Fabaceae) is widely distributed in tropical and subtropical regions and is a rich source of isoflavonoids, including pterocarpans and rotenoids.[1] Phytochemical investigations of Derris robusta have led to the isolation of four unique 6a,11b-dihydroxypterocarpans, named this compound, B, C, and D.[2] The rarity of this specific hydroxylation pattern at both the 6a and 11b positions suggests that these compounds could be significant markers for chemotaxonomic classification.[2] This guide synthesizes the available data on this compound-D to support researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

The structures of this compound-D were elucidated through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] The key structural data for these compounds are summarized in the tables below.

Data Presentation

Table 1: Molecular Formula and Mass Spectrometry Data for this compound-D

| Compound | Molecular Formula | HRESIMS Ion [M+Na]⁺ (Observed) | HRESIMS Ion [M+Na]⁺ (Calculated) |

| This compound | C₁₆H₁₂O₇ | 339.0462 | 339.0475 |

| Pterocarpadiol B | C₁₇H₁₄O₇ | 353.0631 | 353.0632 |

| Pterocarpadiol C | C₁₆H₁₄O₇ | 341.0620 | 341.0632 |

| Pterocarpadiol D | C₁₇H₁₆O₇ | 355.0788 | 355.0788 |

Table 2: Optical Rotation of this compound-D

| Compound | Optical Rotation [α]D²⁰ (c 0.1, MeOH) |

| This compound | -484.0 |

| Pterocarpadiol B | -397.0 |

| Pterocarpadiol C | -507.0 |

| Pterocarpadiol D | -476.0 |

Table 3: ¹H NMR Spectroscopic Data for this compound and C in DMSO-d₆ (δ in ppm, J in Hz)

| Position | This compound | Pterocarpadiol C |

| 1 | 6.79 (d, 10.0) | 2.43 (td, 14.1, 4.5, Hβ) |

| 2 | 6.02 (dd, 10.0, 1.3) | 2.65 (ddd, 16.0, 14.1, 4.9, Hα) |

| 4 | 5.32 (d, 1.3) | 5.22 (s) |

| 6 | 4.99 (d, 10.5, Hα), 4.37 (d, 10.5, Hβ) | 4.49 (d, 10.1, Hα), 4.28 (d, 10.1, Hβ) |

| 7 | 7.25 (d, 8.5) | 7.24 (d, 8.5) |

| 8 | 6.45 (dd, 8.5, 2.5) | 6.45 (dd, 8.5, 2.5) |

| 10 | 6.37 (d, 2.5) | 6.37 (d, 2.5) |

| 11a | 4.73 (s) | 4.63 (s) |

Table 4: ¹³C NMR Spectroscopic Data for this compound and C in DMSO-d₆ (δc in ppm)

| Position | This compound | Pterocarpadiol C |

| 1 | 145.2 | 30.8 |

| 2 | 110.1 | 38.5 |

| 3 | 158.3 | 117.8 |

| 4 | 96.9 | 94.6 |

| 4a | 156.4 | 156.2 |

| 6 | 70.2 | 69.8 |

| 6a | 78.7 | 78.0 |

| 6b | 119.8 | 119.8 |

| 7 | 129.8 | 129.8 |

| 8 | 106.8 | 106.8 |

| 9 | 164.2 | 164.2 |

| 10 | 103.5 | 103.5 |

| 10a | 162.9 | 162.9 |

| 11a | 91.4 | 91.2 |

| 11b | 78.0 | 78.0 |

Chemotaxonomic Significance

The primary chemotaxonomic significance of this compound-D lies in their structural rarity. The presence of hydroxyl groups at both the 6a and 11b positions of the pterocarpan skeleton is uncommon.[2] These compounds were isolated from Derris robusta along with ten other known pterocarpans.[1] The co-occurrence of this unique series of dihydroxypterocarpans may serve as a distinctive chemical fingerprint for D. robusta, and potentially for closely related species within the Derris genus.

To establish this compound-D as robust chemotaxonomic markers, further research is required to:

-

Quantify their distribution: Analyze the concentration of these compounds in different parts of D. robusta (leaves, twigs, roots) and at different growth stages.

-

Screen related species: Investigate the presence or absence of these compounds in other Derris species and related genera within the Fabaceae family.

Experimental Protocols

The following protocols are based on the methods described for the isolation and structural elucidation of this compound-D from Derris robusta.[1]

Extraction and Isolation

-

Plant Material Preparation: Air-dried and powdered twigs and leaves (12.0 kg) of D. robusta are used as the starting material.

-

Extraction: The powdered plant material is extracted with 95% ethanol (B145695) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract (approximately 870 g).

-

Fractionation: The crude extract is subjected to column chromatography on a silica (B1680970) gel column, eluting with a gradient of petroleum ether/acetone followed by methanol (B129727) to yield multiple fractions.

-

Purification: The fractions containing the compounds of interest are further purified by repeated column chromatography on silica gel and Sephadex LH-20, and preparative thin-layer chromatography to yield pure this compound, B, C, and D.

Structural Elucidation

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the isolated compounds.

-

NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC, ROESY) spectra are recorded on a Bruker spectrometer. Chemical shifts are reported in parts per million (ppm) and are referenced to the solvent signals (e.g., DMSO-d₆).

Potential Biological Activity and Signaling Pathways

Currently, there is no published data on the specific biological activities of this compound-D. However, the broader class of pterocarpans is known to exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, and estrogenic activities.

Given the prevalence of anti-inflammatory properties among pterocarpans, it is plausible that this compound-D may also modulate inflammatory signaling pathways. A key pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.

Hypothetical Anti-inflammatory Signaling Pathway

The following diagram illustrates a generalized NF-κB signaling pathway that could potentially be modulated by this compound-D. It is important to note that this is a hypothetical representation, as the specific molecular targets of these compounds have not been identified.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound-D.

Experimental Workflows

The following diagrams illustrate the general workflows for the isolation and characterization of this compound-D.

Caption: General workflow for the extraction and isolation of this compound-D.

Caption: Workflow for the structural elucidation of this compound-D.

Conclusion and Future Directions

This compound, B, C, and D represent a rare subclass of pterocarpans with a unique 6a,11b-dihydroxylation pattern. Their discovery in Derris robusta opens up new avenues for chemotaxonomic studies within the Derris genus and the broader Fabaceae family. While their specific biological activities remain unexplored, their structural similarity to other bioactive pterocarpans suggests they may possess therapeutic potential, particularly as anti-inflammatory agents.

Future research should focus on:

-

Quantitative analysis to validate their utility as chemotaxonomic markers.

-

Pharmacological screening to determine their biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.

-

Mechanism of action studies to identify their molecular targets and signaling pathways.

-

Synthetic studies to develop methods for their synthesis, which would enable more extensive biological evaluation.

This technical guide provides a foundational resource for researchers interested in exploring the chemotaxonomic and pharmacological potential of these unique natural products.

References

- 1. Screening of potential chemical marker with interspecific differences in Pterocarpus wood and a spatially-resolved approach to visualize the distribution of the characteristic markers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pterocarpadiols A–D, Rare 6a,11b-Dihydroxypterocarpans from Derris robusta - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the High-Yield Synthesis of Pterocarpadiol A

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The current scientific literature lacks a specific, published high-yield synthesis for Pterocarpadiol A. The following application notes and protocols present a proposed synthetic route based on established methodologies for the synthesis of analogous pterocarpan (B192222) scaffolds, such as Pterocarpadiol C[1]. Similarly, detailed pharmacological data for this compound is not available. The biological activities and signaling pathways described herein are hypothesized based on the known effects of the broader pterocarpan class of isoflavonoids.

Introduction

Pterocarpans are a class of isoflavonoids characterized by a tetracyclic ring system that exhibit a wide range of biological activities, making them compelling targets for chemical synthesis and pharmacological investigation[1][2]. This compound is a rare 6a,11b-dihydroxypterocarpan isolated from Derris robusta. Due to the absence of a reported synthesis, this document outlines a plausible and detailed protocol for its total synthesis to facilitate research into its potential therapeutic applications. The proposed route features an asymmetric transfer hydrogenation and an acid-catalyzed cyclization as key steps to construct the core pterocarpan structure.

Proposed Retrosynthetic Analysis

The proposed retrosynthesis of this compound commences by disconnecting the tetracyclic pterocarpan core. This reveals a key isoflavanol intermediate, which can be derived from an isoflavanone (B1217009). The isoflavanone, in turn, can be synthesized from a chalcone (B49325) precursor, which is assembled from commercially available substituted acetophenone (B1666503) and benzaldehyde (B42025) derivatives.

Caption: Proposed retrosynthetic analysis of this compound.

Experimental Protocols

Step 1: Synthesis of the Chalcone Intermediate

This initial step involves an Aldol condensation reaction between a substituted acetophenone and a substituted benzaldehyde to form the chalcone backbone[1].

Methodology:

-

To a solution of an appropriately substituted 2'-hydroxyacetophenone (B8834) (1.0 eq) and a substituted 2-hydroxybenzaldehyde (1.0 eq) in ethanol, add a 50% aqueous solution of potassium hydroxide (B78521) (3.0 eq).

-

Stir the reaction mixture vigorously at room temperature for 12 hours.

-

Upon completion, acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the chalcone product.

-

Filter the resulting solid, wash thoroughly with deionized water, and dry under vacuum to yield the chalcone.

Step 2: Intramolecular Cyclization to the Isoflavanone

The synthesized chalcone undergoes an intramolecular cyclization to form the isoflavanone ring system[1].

Methodology:

-

Dissolve the chalcone (1.0 eq) in methanol.

-

Add sodium acetate (B1210297) (2.0 eq) to the solution.

-

Stir the mixture at reflux for 24 hours.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Purify the resulting residue by column chromatography on silica (B1680970) gel, using a hexane:ethyl acetate gradient, to afford the pure isoflavanone.

Step 3: Asymmetric Reduction to the Isoflavanol

This crucial step establishes the stereochemistry of the pterocarpan core through an asymmetric transfer hydrogenation of the isoflavanone to the corresponding isoflavanol.

Methodology:

-

Dissolve the isoflavanone (1.0 eq) in a suitable solvent such as dichloromethane.

-

Add a chiral ruthenium catalyst and a hydrogen donor (e.g., formic acid/triethylamine mixture).

-

Stir the reaction at 40 °C for 16 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography to yield the desired isoflavanol.

Step 4: Acid-Catalyzed Intramolecular Cyclization to this compound

The final step is the acid-catalyzed cyclization of the isoflavanol to form the tetracyclic pterocarpan skeleton of this compound.

Methodology:

-

Dissolve the isoflavanol (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (2.0 eq) dropwise.

-

Stir the reaction at room temperature for 2 hours.

-

Neutralize the reaction by adding a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the combined organic layers, and concentrate in vacuo.

-

Purify the final product by column chromatography to obtain this compound.

Overall Synthetic Workflow

Caption: Overall proposed synthetic workflow for this compound.

Potential Biological Activities and Research Directions

While specific data for this compound is lacking, the broader pterocarpan class of compounds is known for various biological activities. These known activities provide a strong rationale for investigating this compound in similar assays.

| Potential Biological Activity | Rationale based on Pterocarpan Class | Suggested Assays | References |

| Anti-inflammatory | Pterocarpans and other isoflavonoids are known to modulate inflammatory signaling pathways, such as NF-κB and MAPK. | Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in LPS-stimulated macrophages; Western blot analysis for NF-κB and MAPK pathway activation. | |

| Anticancer/Cytotoxic | Several pterocarpans have demonstrated cytotoxic effects against various cancer cell lines, often by inducing mitotic arrest and apoptosis. | MTT or other cell viability assays on a panel of cancer cell lines (e.g., breast, colon, lung); flow cytometry for cell cycle analysis and apoptosis (Annexin V/PI staining). | |

| Antioxidant | The phenolic structure of many pterocarpans contributes to their antioxidant potential by scavenging free radicals. | DPPH free radical scavenging assay; measurement of reactive oxygen species (ROS) in cells under oxidative stress. | |

| Antimicrobial | Pterocarpans often act as phytoalexins, substances produced by plants to defend against pathogens, indicating potential antimicrobial properties. | Minimum Inhibitory Concentration (MIC) assays against a panel of bacteria and fungi. |

Hypothetical Anti-inflammatory Signaling Pathway

Based on the known mechanisms of related isoflavonoids, this compound may exert anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways such as the NF-κB and MAPK pathways. Upon stimulation by an inflammatory agent like Lipopolysaccharide (LPS), these pathways are activated, leading to the transcription of pro-inflammatory genes. This compound could potentially interfere with this cascade, for instance, by inhibiting the phosphorylation and subsequent degradation of IκBα, which would prevent the nuclear translocation of the NF-κB p65 subunit.

Caption: Hypothetical anti-inflammatory signaling pathway modulated by this compound.

References

Application Note: Purity Assessment of Pterocarpadiol A using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Audience: Researchers, scientists, and drug development professionals.